molecular formula C10H4F3NO2 B1325502 2-(3,4,5-Trifluorobenzoyl)oxazole CAS No. 898784-54-8

2-(3,4,5-Trifluorobenzoyl)oxazole

Cat. No. B1325502
M. Wt: 227.14 g/mol
InChI Key: MYHHJSMHPYBAKE-UHFFFAOYSA-N
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Description

“2-(3,4,5-Trifluorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H4F3NO2 . It belongs to the class of fluorine-containing organic molecules. The IUPAC name for this compound is 1,3-oxazol-2-yl (3,4,5-trifluorophenyl)methanone .


Molecular Structure Analysis

The compound contains a total of 21 bonds, including 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Oxazoles : 2-(3,4,5-Trifluorobenzoyl)oxazole is involved in the synthesis of oxazoles. For instance, a [3 + 2] annulation between a terminal alkyne and a carboxamide, using a gold-catalyzed oxidation strategy, has been employed for the efficient modular synthesis of 2,4-oxazole, a significant structural motif in various natural products (Luo, Ji, Li, & Zhang, 2012).

  • Diverse Heterocycle Synthesis : It's also used in the synthesis of diverse trifluoromethyl heterocycles. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl-oxazoles (Honey, Pasceri, Lewis, & Moody, 2012).

Catalysis and Reactions

  • Suzuki Coupling Reactions : This compound is significant in Suzuki coupling reactions, where 2-aryl-4-trifloyloxazoles undergo rapid coupling with a range of aryl and heteroaryl boronic acids, showing the functionalization of oxazole positions (Ferrer Flegeau, Popkin, & Greaney, 2006).

  • Metal-Induced Tautomerization : In the realm of catalysis, oxazole and thiazole molecules N-coordinated to manganese(i) can transform into corresponding carbene tautomers, which are then transmetalated to gold(i). This showcases the reactivity and utility of oxazole derivatives in catalytic processes (Ruiz & Perandones, 2009).

Biological Applications

  • Antimicrobial Activity : Studies have explored the antimicrobial activities of various oxazole derivatives. For instance, certain oxazole compounds have shown significant biological activity, making them of interest in the field of medicinal chemistry and drug development (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

  • Fluorescent Materials : Oxazole derivatives have applications in the development of fluorescent materials. For example, C3-symmetric tris-oxazoles have been synthesized and used in materials science and supramolecular chemistry due to their unique structural properties (Shah, Thakore, Vyas, & Sridhar, 2015).

Sensor Applications

  • Chemical Sensing : Oxazole derivatives are used in chemical sensors. A notable example is the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound as a selective fluorescent and colorimetric sensor for Hg2+ in aqueous solution (Ruan, Maisonneuve, & Xie, 2011).

properties

IUPAC Name

1,3-oxazol-2-yl-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NO2/c11-6-3-5(4-7(12)8(6)13)9(15)10-14-1-2-16-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHHJSMHPYBAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642127
Record name (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trifluorobenzoyl)oxazole

CAS RN

898784-54-8
Record name 2-Oxazolyl(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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